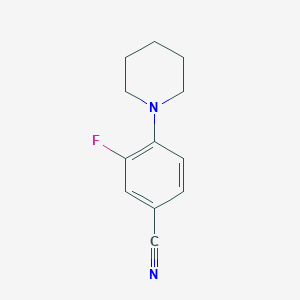

3-Fluoro-4-(piperidin-1-yl)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-11-8-10(9-14)4-5-12(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWAMCJDNQDOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 4 Piperidin 1 Yl Benzonitrile

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule relies on the efficient synthesis of its two primary components: the fluorinated benzonitrile (B105546) intermediate and the piperidine (B6355638) ring system.

Synthesis of Fluorinated Benzonitrile Intermediates

Creating the 3-fluoro-benzonitrile scaffold is a critical first step. This is typically accomplished through methods that introduce a fluorine atom onto the aromatic ring.

Halogen exchange (Halex) reactions are a cornerstone for the industrial synthesis of aryl fluorides from the corresponding aryl chlorides or bromides. wikipedia.org This process involves the displacement of a halogen atom with fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride (KF). The reaction generally requires high temperatures (150-250 °C) and polar aprotic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

The efficiency of the Halex process is significantly enhanced by the presence of electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring, which activate the ring towards nucleophilic attack. wikipedia.org For instance, the synthesis of 2,6-difluorobenzonitrile (B137791) is commercially achieved through the Halex reaction on 2,6-dichlorobenzonitrile. wikipedia.org While direct fluorination of an aryl halide at a non-activated position can be challenging, metal-mediated and photo-induced methods have been developed to overcome these limitations under milder conditions. frontiersin.orgnih.gov

Table 1: Overview of Halogen Exchange Methodologies for Aryl Fluorination

| Method | Typical Reagents | Solvents | Temperature | Key Features |

|---|---|---|---|---|

| Classical Halex | KF, CsF | DMSO, DMF, Sulfolane | 150-250 °C | Industrially relevant; requires electron-withdrawing groups. wikipedia.org |

| Copper-Mediated | AgF, (tBuCN)₂CuOTf | DMF | 140 °C | Allows fluorination of aryl halides under slightly milder conditions. frontiersin.orgnih.gov |

| Palladium-Catalyzed | AgF, KF, Pd-precatalyst | Cyclohexane | 90-130 °C | Effective for a broad range of aryl iodides and bromides. frontiersin.orgnih.gov |

| Photo-Induced | NaI, I₂ (for iodination) | Acetonitrile | Room Temp. | Metal-free process for halogen exchange (iodination shown as example). frontiersin.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is a powerful, transition-metal-free method for functionalizing electron-deficient aromatic rings, such as polyfluorinated benzonitriles. nih.gov In this reaction, a nucleophile attacks the electron-poor arene, displacing a leaving group, typically a fluoride anion. The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to such reactions. nih.gov

The synthesis of 3-Fluoro-4-(piperidin-1-yl)benzonitrile can be directly achieved via an SNAr reaction between 3,4-difluorobenzonitrile (B1296988) and piperidine. Research on the reactivity of pentafluorobenzonitrile (B1630612) shows that nucleophilic substitution occurs with high regioselectivity, primarily at the 4-position (para to the cyano group). nih.gov This selectivity is driven by the ability of the electron-withdrawing cyano group to stabilize the negative charge of the Meisenheimer intermediate. This principle allows for the selective introduction of the piperidine nucleophile at the C4 position of a difluorobenzonitrile precursor, displacing one fluorine atom to yield the final product. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base. nih.gov

Table 2: Examples of SNAr Reactions on Pentafluorobenzonitrile

| Nucleophile | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Diisopropylethylamine | THF or MeCN | Heat | 4-Morpholinotetrafluorobenzonitrile | Good | nih.gov |

| Various Amines | - | DMF | Room Temp., 15h | 4-Amino-tetrafluorobenzonitriles | >80% | nih.gov |

Preparation of Piperidine-Based Building Blocks

The piperidine motif is a common feature in pharmaceutically active molecules, and numerous methods exist for its synthesis. snnu.edu.cn Modern strategies often focus on catalytic and enantioselective routes to produce highly functionalized or chiral piperidine derivatives.

The development of asymmetric routes to enantiomerically enriched piperidines is a significant area of research. One notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with a dihydropyridine (B1217469) derivative, followed by reduction, to produce 3-substituted tetrahydropyridines and subsequently piperidines in high yield and excellent enantioselectivity. snnu.edu.cnnih.gov This multi-step process allows for the creation of a wide variety of chiral piperidines. snnu.edu.cnnih.gov

Another powerful approach is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes functionalized piperidine derivatives. The use of C₂-symmetric chiral phosphepine catalysts enables this process to be highly enantioselective. acs.org This method is particularly effective when the allene (B1206475) component contains an anion-stabilizing group, such as a carbonyl or aryl group. acs.org

Table 3: Selected Catalytic Enantioselective Methods for Piperidine Synthesis

| Reaction Type | Catalyst System | Key Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst / Chiral Ligand | Pyridine derivative, Arylboronic acid | 3-Aryl-piperidines | High | snnu.edu.cnnih.gov |

| [4+2] Annulation | Chiral Phosphepine | Imine, Allene | Functionalized Piperidines | Up to 97% | acs.org |

Intramolecular C-H amination represents a modern and atom-economical strategy for constructing nitrogen-containing heterocycles like piperidine. This method involves the formation of a C-N bond by activating a C-H bond within the same molecule, leading to cyclization.

Copper-catalyzed systems have been developed for the intramolecular C-H amination of N-fluoride amides to synthesize piperidines. acs.org Mechanistic studies indicate that the reaction proceeds through a copper(I)/copper(II) catalytic cycle. This approach is noteworthy as many systems are limited to forming five-membered rings (pyrrolidines), while this method is also effective for piperidine synthesis. acs.org Another approach involves a one-pot tandem protocol starting from halogenated amides. This method integrates amide activation, reduction, and intramolecular nucleophilic substitution to form piperidines under mild, metal-free conditions. nih.gov

Carbon-Nitrogen (C-N) Bond Formation Strategies for the Piperidine Linkage

The creation of the aryl-piperidine C-N bond is the cornerstone of synthesizing this compound. Two principal strategies dominate this field: palladium- or nickel-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a staple in medicinal chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines under relatively mild conditions. wikipedia.orgnih.gov The general mechanism involves a catalytic cycle comprising oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

In the context of this compound synthesis, this would typically involve the reaction of piperidine with an activated benzonitrile precursor, such as 3-fluoro-4-halobenzonitrile. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. nih.gov Modern variations of this reaction utilize nickel catalysis, which can be promoted by light, offering an alternative to palladium-based systems. nih.govresearchgate.net These light-promoted methods can proceed in the absence of external photosensitizers and tolerate a wide range of functional groups. nih.govresearchgate.net

Table 1: Key Components in Buchwald-Hartwig Amination for C-N Bond Formation

| Component | Role & Examples | Impact on Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst that enters the catalytic cycle. nih.govnih.gov |

| Ligand | Phosphine-based (e.g., BINAP, XPhos, t-BuXPhos) | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences reaction scope and efficiency. wikipedia.orgnih.gov |

| Base | Cs₂CO₃, t-BuONa, K₂CO₃ | Deprotonates the amine, forming the amide which is active in the catalytic cycle. nih.govnih.gov |

| Solvent | Toluene (B28343), Dioxane | Solubilizes reactants and influences catalyst activity and stability. nih.gov |

| Aryl Halide/Triflate | 3-Fluoro-4-bromobenzonitrile, 3-Fluoro-4-iodobenzonitrile | The electrophilic partner in the coupling reaction. Reactivity order is typically I > Br > Cl. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) provides a classical and often highly efficient alternative to cross-coupling reactions. This method involves the direct reaction of a nucleophile (piperidine) with an aryl ring that is activated by electron-withdrawing groups, such as nitrile (-CN) and fluoro (-F) substituents. For the synthesis of this compound, a common precursor is 3,4-difluorobenzonitrile.

In this reaction, the fluorine atom at the 4-position is highly activated towards substitution by the strong electron-withdrawing effects of the adjacent nitrile group and the fluorine at the 3-position. Piperidine acts as the nucleophile, attacking the carbon atom bearing the leaving group (fluorine) to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion yields the final product. nih.gov This reaction is often carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 3,4-Difluorobenzonitrile | Provides the electrophilic aryl ring with a good leaving group (F⁻). |

| Nucleophile | Piperidine | The nitrogen source for the C-N bond. |

| Base | K₂CO₃, DIPEA | Scavenges the HF produced during the reaction, driving it to completion. nih.gov |

| Solvent | DMF, DMSO | Polar aprotic solvent that facilitates the formation of the charged Meisenheimer intermediate. |

| Temperature | 80–100 °C | Provides the necessary activation energy for the reaction to proceed at a practical rate. |

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and overcoming potential challenges like side reactions or low yields.

In palladium-catalyzed Buchwald-Hartwig amination, the activation of the aryl halide begins with the oxidative addition of the C-X (where X is a halide) bond to a low-valent palladium(0) complex. wikipedia.org This step is often rate-limiting and involves the cleavage of the carbon-halide bond and the formation of two new bonds to the metal center, resulting in a Pd(II) intermediate. The reactivity of the aryl halide is influenced by the nature of the halide (I > Br > Cl >> F), with aryl fluorides being notoriously unreactive in traditional palladium catalysis.

More recent developments in nickel-catalyzed C-N couplings, particularly those promoted by light, propose different activation mechanisms. nih.govliverpool.ac.uk Mechanistic studies suggest that irradiation of a Ni(II) complex can trigger a catalytic cycle involving Ni(I) and Ni(III) species. researchgate.net In this pathway, the reaction may proceed through the generation of an aryl radical, which then engages with the nitrogen nucleophile. nih.govresearchgate.net

In SNAr reactions, the "activation" of the aryl halide is purely electronic. The presence of strong electron-withdrawing groups ortho and para to the leaving group (halide) polarizes the C-X bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. nih.gov The high electronegativity of fluorine makes it a powerful activating group, yet also a relatively poor leaving group compared to heavier halides in many contexts. However, in SNAr, the C-F bond is highly polarized, making the carbon atom exceptionally electrophilic and facilitating the initial nucleophilic attack, which is often the rate-determining step. nih.gov

While the piperidine ring is pre-formed and not created during the synthesis of this compound, the analysis of the transition state for the C-N bond formation (functionalization) is critical.

For the Buchwald-Hartwig reaction, the key C-N bond-forming step is the reductive elimination from the Pd(II) intermediate. This step involves the palladium center, the deprotonated amine (amido group), and the aryl group. The transition state is a concerted process where the C-N bond is formed as the Pd-C and Pd-N bonds are broken, regenerating the Pd(0) catalyst. The geometry and steric bulk of the phosphine (B1218219) ligands play a crucial role in facilitating this step and preventing side reactions like beta-hydride elimination. wikipedia.org

In the SNAr pathway, the reaction proceeds through a distinct, two-step addition-elimination mechanism. The transition state for the first step (nucleophilic addition) involves the approach of the piperidine nitrogen to the carbon atom of the C-F bond, leading to the formation of the high-energy, negatively charged Meisenheimer complex. The stability of this intermediate, and thus the energy of the transition state leading to it, is heavily influenced by the ability of the electron-withdrawing groups (-CN, -F) to delocalize the negative charge through resonance and induction. The second step, the loss of the fluoride leaving group, typically has a lower activation barrier. nih.gov

The choice of catalyst and solvent profoundly impacts the outcome of C-N coupling reactions.

In Buchwald-Hartwig amination, the catalyst system (palladium precursor and phosphine ligand) is the most critical factor. wikipedia.org First-generation catalysts had limited scope, but the development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has enabled the coupling of a much wider range of substrates, including less reactive aryl chlorides, under milder conditions with lower catalyst loadings. wikipedia.org The solvent's role is not passive; non-polar aprotic solvents like toluene or dioxane are commonly used as they are compatible with the catalyst system and reactants. nih.gov

For SNAr reactions, the solvent is a key driver of efficiency. Polar aprotic solvents such as DMF or DMSO are ideal because they can effectively solvate the cationic species present without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. They also help to stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step. While SNAr reactions are often considered "catalyst-free," phase-transfer catalysts can sometimes be employed to enhance reaction rates, particularly in biphasic systems. Recent research has also explored solvent-and-catalyst-free conditions, which can accelerate reaction rates and offer environmental benefits, though this requires careful optimization of temperature and reactant stoichiometry. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular "fingerprint" of a compound. These techniques probe the quantized vibrational energy levels of a molecule, which are determined by its specific arrangement of atoms and the nature of the chemical bonds connecting them.

A non-linear molecule composed of N atoms possesses 3N-6 fundamental vibrational modes, often referred to as normal modes. uni-leipzig.delibretexts.org Each normal mode represents a collective, synchronous motion of atoms, where all atoms move in-phase with the same frequency, though not necessarily with the same amplitude or in the same direction. uni-leipzig.de These modes are mutually independent (orthogonal) and can be treated as individual harmonic oscillators in a first approximation. uni-leipzig.delibretexts.org

The assignment of observed spectral bands to specific normal modes is a cornerstone of vibrational analysis. This process is greatly aided by computational methods, particularly Density Functional Theory (DFT). scilit.com Quantum chemistry calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. scm.com By comparing the calculated spectrum with the experimental FTIR and Raman data, a reliable assignment of the fundamental vibrations can be achieved. scilit.com Group theory is also a valuable tool for predicting the number of IR and Raman active modes based on the molecule's symmetry. libretexts.org

For a molecule like 3-Fluoro-4-(piperidin-1-yl)benzonitrile, the total number of normal modes is 81 (from the formula C12H14FN). These vibrations can be broadly categorized into stretching, bending, rocking, wagging, and twisting motions associated with the benzonitrile (B105546) ring, the piperidine (B6355638) ring, and the C-F and C-N bonds.

The frequency of a vibrational mode is highly sensitive to the molecular structure, including bond strengths and atomic masses. The presence of substituents on the benzonitrile ring significantly influences the vibrational frequencies.

Nitrile Group (C≡N) Vibration: The C≡N stretching vibration is one of the most characteristic peaks in the spectrum. For aromatic nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. nih.govacs.org Its exact position and intensity are modulated by the electronic effects of the other ring substituents. nih.govresearchgate.net The electron-donating piperidine group at the para-position is expected to influence the electronic structure of the nitrile group through resonance, potentially affecting its vibrational frequency and intensity. nih.govresearchgate.net

Carbon-Fluorine (C-F) Vibration: The C-F stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1200-1300 cm⁻¹ region for fluorinated aromatic compounds. mdpi.com

Aromatic Ring Vibrations: The benzonitrile ring gives rise to several characteristic vibrations. C-H stretching modes are found above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. terrificscience.org In-plane and out-of-plane C-H bending modes also provide structural information.

Piperidine Ring Vibrations: The saturated piperidine ring has its own set of characteristic vibrations. C-H stretching vibrations (symmetric and asymmetric) of the methylene (B1212753) (CH₂) groups appear in the 2800-3000 cm⁻¹ range. researchgate.net Scissoring, wagging, and twisting modes of these CH₂ groups are found in the fingerprint region (below 1500 cm⁻¹). terrificscience.org The C-N stretching of the N-aryl bond is also expected in the fingerprint region.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | Aromatic Ring | 3000 - 3100 | FTIR & Raman |

| Asymmetric & Symmetric C-H Stretching | Piperidine (CH₂) | 2800 - 3000 | FTIR & Raman |

| C≡N Stretching | Nitrile | 2220 - 2240 | FTIR & Raman |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | FTIR & Raman |

| CH₂ Scissoring | Piperidine | ~1450 | FTIR |

| C-F Stretching | Fluoro-Aromatic | 1200 - 1300 | FTIR |

| C-N Stretching | Aryl-Piperidine | 1250 - 1350 | FTIR & Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

For a molecule with the complexity of this compound, a simple one-dimensional (1D) NMR spectrum can be challenging to interpret due to signal overlap, especially in the aliphatic region of the piperidine ring, and complex splitting patterns in the aromatic region caused by proton-proton and proton-fluorine couplings. ipb.pt To overcome these challenges, a suite of advanced 2D NMR techniques is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is crucial for tracing the connectivity within the piperidine ring and assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is vital for establishing connectivity across quaternary carbons and between different functional groups, for instance, connecting the piperidine protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for conformational analysis.

The following tables outline the expected chemical shift ranges for the ¹H and ¹³C nuclei in this compound, based on known data for substituted piperidines and fluorobenzonitriles. researchgate.netresearchgate.netchemicalbook.comorganicchemistrydata.org

Expected ¹H NMR Chemical Shifts

| Protons | Environment | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| H-α (2 CH₂) | Piperidine, adjacent to N | 3.0 - 3.5 | Triplet or Multiplet |

| H-β (2 CH₂) | Piperidine | 1.7 - 2.0 | Multiplet |

| H-γ (1 CH₂) | Piperidine | 1.5 - 1.8 | Multiplet |

Expected ¹³C NMR Chemical Shifts

| Carbons | Environment | Expected Chemical Shift (δ ppm) |

|---|---|---|

| C-α | Piperidine, adjacent to N | 50 - 55 |

| C-β | Piperidine | 25 - 30 |

| C-γ | Piperidine | 23 - 27 |

| C-1 (C-CN) | Aromatic Ring | 95 - 105 |

| C-4 (C-N) | Aromatic Ring | 140 - 150 (d) |

| C-3 (C-F) | Aromatic Ring | 155 - 165 (d, large ¹JCF) |

| C-2, C-5, C-6 | Aromatic Ring | 115 - 130 (d, smaller JCF) |

(d) denotes a doublet due to C-F coupling.

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In N-substituted piperidines, this ring can undergo conformational dynamics, including ring inversion (chair-chair interconversion). nih.gov Furthermore, rotation around the C(aryl)-N(piperidine) bond may be restricted.

Multidimensional NMR techniques, particularly NOESY and temperature-dependent NMR studies, are powerful tools for investigating these dynamic processes. nih.gov

NOESY: By observing through-space correlations (NOEs) between protons, the relative spatial arrangement of atoms can be determined. For instance, NOEs between axial and equatorial protons within the piperidine ring can confirm the chair conformation. Correlations between the α-protons of the piperidine ring and the ortho-proton (H-5) of the benzonitrile ring can provide information about the preferred rotational conformation around the C-N bond.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, dynamic processes can be studied. nih.gov At low temperatures, a process like ring inversion may become slow on the NMR timescale, leading to the decoalescence of signals for the axial and equatorial protons, which are averaged at room temperature. The coalescence temperature can be used to calculate the activation energy barrier for the conformational change.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which allows for the determination of its elemental formula, and offers structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₄FN₂), the nominal molecular weight is 218.26 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. For this compound, two main fragmentation pathways are anticipated, based on studies of N-aryl piperidines and benzonitriles. nih.govnih.govxml-journal.net

Fragmentation of the Piperidine Ring: The most common fragmentation pathway for N-substituted piperidines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the loss of an alkyl radical and the formation of a stable iminium ion.

Fragmentation of the Benzonitrile Moiety: The aromatic ring is relatively stable, but fragmentation can occur, such as the characteristic loss of HCN or HNC from the molecular ion of benzonitrile. nih.gov

The expected key fragments and their corresponding m/z values are presented in the table below.

| m/z Value (Nominal) | Ion Structure / Proposed Fragment | Fragmentation Pathway |

| 218 | [C₁₂H₁₄FN₂]⁺• | Molecular Ion (M⁺•) |

| 217 | [M - H]⁺ | Loss of a hydrogen radical, often from the α-carbon |

| 190 | [M - C₂H₄]⁺• | Retro-Diels-Alder (RDA) type fragmentation of piperidine ring |

| 175 | [M - C₃H₇]⁺ | α-cleavage with loss of a propyl radical |

| 120 | [FC₆H₃(CN)NH]⁺ | Cleavage of the piperidine ring |

| 102 | [FC₆H₃N]⁺• | Loss of piperidine moiety |

| 76 | [C₆H₄]⁺• | Loss of HCN from the benzonitrile fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical analytical technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound (C₁₂H₁₃FN₂), HRMS provides an experimental mass that can be compared against the theoretically calculated monoisotopic mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 204.1063 g/mol . In typical electrospray ionization (ESI) in positive mode, the molecule is protonated, forming the [M+H]⁺ ion. The exact mass of this ion is the basis for confirmation. The difference between the measured mass and the theoretical mass, expressed in parts per million (ppm), serves as a robust indicator of the correct elemental formula. A low ppm error provides high confidence in the assigned chemical structure.

| Chemical Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₁₃FN₂ | [M] | 204.1063 |

| C₁₂H₁₄FN₂⁺ | [M+H]⁺ | 205.1141 |

Investigation of Fragmentation Pathways for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of a selected precursor ion, providing valuable insights into the molecule's structural backbone. In a typical experiment, the [M+H]⁺ ion of this compound (m/z 205.1141) would be isolated and subjected to collision-induced dissociation (CID). While specific experimental data is not publicly available, plausible fragmentation pathways can be postulated based on the compound's structure.

The primary fragmentation would likely involve the piperidine moiety, which is the most labile part of the structure. Key fragmentation events could include:

Cleavage of the piperidine ring: This can lead to the loss of neutral fragments such as ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆).

Loss of the entire piperidine moiety: Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen could occur, although it is often less favored than fragmentation within the saturated ring.

These fragmentation patterns create a unique "fingerprint" for the molecule, which is instrumental in confirming the identity of the compound and distinguishing it from isomers.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion Formula | Theoretical m/z |

|---|---|---|---|---|

| 205.1141 | Parent Ion | - | C₁₂H₁₄FN₂⁺ | 205.1141 |

| 205.1141 | Loss of ethylene from piperidine ring | C₂H₄ | C₁₀H₁₀FN₂⁺ | 177.0828 |

| 205.1141 | Loss of propylene from piperidine ring | C₃H₆ | C₉H₈FN₂⁺ | 163.0671 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption profile is characteristic of the chromophores within the molecule. The structure of this compound contains a substituted benzonitrile system, which is the primary chromophore responsible for its UV absorption.

The key electronic transitions expected for this molecule are π → π* transitions associated with the aromatic ring. The presence of substituents on the benzene (B151609) ring—the electron-withdrawing nitrile (-CN) and fluorine (-F) groups, and the electron-donating piperidinyl group—modulates the energy levels of the molecular orbitals. The lone pair of electrons on the piperidine nitrogen can participate in resonance with the aromatic π-system (a +M effect), which typically shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzonitrile. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Chromophore | Expected Transition Type | Description |

|---|---|---|

| Substituted Benzonitrile Ring | π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. This is typically a high-intensity absorption. |

| Nitrile Group (-C≡N) | n → π | Excitation of a non-bonding electron from the nitrogen atom to a π antibonding orbital. This transition is often of lower intensity and can be obscured by the stronger π → π* bands. |

Computational and Theoretical Investigations of 3 Fluoro 4 Piperidin 1 Yl Benzonitrile

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. jksus.org For 3-Fluoro-4-(piperidin-1-yl)benzonitrile, DFT methods like B3LYP are commonly used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. jksus.orgorientjchem.orgresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. jksus.org For this compound, this process is crucial for understanding its preferred shape and the spatial relationship between the substituted benzonitrile (B105546) ring and the piperidine (B6355638) moiety.

The piperidine ring is known for its conformational flexibility, primarily adopting a stable chair conformation to minimize steric strain. nih.govnih.gov However, the presence and orientation of substituents can influence its geometry. In the case of fluorinated piperidines, computational and experimental studies have revealed that electrostatic interactions, hyperconjugation, and steric factors play a significant role in determining the conformational preferences. researchgate.net The fluorine atom's position (axial vs. equatorial) can be influenced by these competing forces. researchgate.net For this compound, the connection of the piperidine nitrogen to the fluorinated benzene (B151609) ring introduces additional electronic factors that are analyzed through conformational scanning, where the potential energy is calculated as a function of key dihedral angles.

Table 1: Illustrative Conformational Energy Profile of a Substituted Piperidine Ring This table presents typical relative energy values for different conformations of a substituted piperidine ring, as determined by DFT calculations. The values are illustrative and represent the kind of data generated in a conformational analysis.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Comment |

|---|---|---|---|

| Chair (Equatorial-Substituent) | 0.00 | ~ ±60 | Global minimum, most stable conformation. |

| Chair (Axial-Substituent) | +0.5 - +2.0 | ~ ±60 | Slightly higher in energy due to 1,3-diaxial interactions. |

| Twist-Boat | +5.0 - +6.0 | Variable | Transition state between boat conformations. |

| Boat | +6.0 - +7.0 | Variable | High energy conformation due to eclipsing and flagpole interactions. |

Vibrational Frequency Predictions and Spectral Simulations

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra. researchgate.net These calculations are instrumental in confirming the molecular structure and understanding its dynamic behavior. orientjchem.orgresearchgate.net

For this molecule, key vibrational modes of interest include:

C≡N stretch: The nitrile group exhibits a strong, characteristic stretching vibration. In related benzonitrile compounds, this peak is typically observed in the 2220-2245 cm⁻¹ range. orientjchem.orgresearchgate.net

C-F stretch: The carbon-fluorine bond vibration is typically found in the 1000-1360 cm⁻¹ region. orientjchem.org

Aromatic C-H and C=C stretches: These vibrations from the benzene ring appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. orientjchem.org

Piperidine Ring Vibrations: The C-H and C-C bonds within the piperidine ring contribute to a complex series of bands in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Fluorinated Benzonitrile Derivatives This table shows typical calculated and experimental vibrational frequencies for functional groups relevant to this compound, based on studies of analogous compounds. orientjchem.orgresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3060 - 3086 | 3068 - 3078 |

| Aliphatic (Piperidine) C-H Stretch | 2900 - 3000 | 2900 - 2990 |

| Nitrile (C≡N) Stretch | 2238 - 2242 | 2221 - 2244 |

| Aromatic C=C Stretch | 1492 - 1564 | 1492 - 1591 |

| C-F Stretch | 1270 - 1276 | 1270 - 1285 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer Character

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fluorine1.ru The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A small energy gap generally implies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and benzene ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzonitrile portion of the molecule. This spatial separation of the HOMO and LUMO indicates a significant potential for intramolecular charge transfer (ICT) upon electronic excitation, a property relevant to the study of non-linear optical materials. scholarsresearchlibrary.com

Table 3: Representative Quantum Chemical Parameters from FMO Analysis of a Related Aromatic Amine This table provides an example of data obtained from an FMO analysis, illustrating the types of parameters calculated to assess molecular reactivity and stability. researchgate.netscholarsresearchlibrary.com

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 1.50 |

| Global Hardness | η | (I - A) / 2 | 2.35 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. scholarsresearchlibrary.com The MEP is plotted onto the molecule's electron density surface, with colors typically ranging from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and the fluorine atom. These are the most likely sites for electrophilic attack or interaction with hydrogen bond donors.

Positive Regions (Blue): Located around the hydrogen atoms of the piperidine ring and the benzene ring, indicating these are favorable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. fluorine1.ru It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. nih.gov The primary utility of NBO analysis is to quantify the stabilization energy (E(2)) associated with intramolecular charge transfer, or hyperconjugation, between filled (donor) and vacant (acceptor) orbitals.

In this compound, significant donor-acceptor interactions are expected to include:

The delocalization of the lone pair electrons on the piperidine nitrogen atom (donor) into the antibonding π* orbitals of the adjacent benzene ring (acceptor).

Hyperconjugative interactions between the C-H or C-C bonding orbitals of the piperidine ring and the antibonding orbitals of the aromatic system.

Interactions involving the lone pairs of the fluorine atom with adjacent antibonding orbitals.

Thermodynamic and Kinetic Stability Assessments

A comprehensive assessment of the thermodynamic and kinetic stability of this compound through computational analysis would typically involve the calculation of several key parameters.

Thermodynamic Stability: This is often evaluated by calculating the standard Gibbs free energy of formation (ΔG°f). A more negative value of ΔG°f indicates greater thermodynamic stability. For instance, in a study on fluorinated benzonitriles, thermodynamic parameters were determined experimentally and computationally to understand the influence of fluorine substitution on stability. acs.org While specific values for this compound are not published, a hypothetical DFT calculation could yield the data presented in Table 1. Such calculations would provide a quantitative measure of the molecule's stability under standard conditions.

Table 1: Hypothetical Thermodynamic Parameters for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Hypothetical Value | Unit |

| Enthalpy of Formation (ΔH°f) | -150.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | -85.2 | kJ/mol |

| Entropy (S°) | 320.1 | J/(mol·K) |

Kinetic Stability: This refers to the molecule's resistance to chemical change. It is often assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. analis.com.my Computational studies on related heterocyclic compounds, such as piperidone derivatives, have utilized this approach to understand their stability. nih.govresearchgate.net For this compound, the electron-donating piperidinyl group and the electron-withdrawing fluorine atom and nitrile group would influence these orbital energies.

Prediction of Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide valuable insights into the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, help in predicting how a molecule will interact with other chemical species. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ² / (2η).

Studies on various organic molecules, including tetrahydrothienopyridine derivatives, have successfully used these descriptors to characterize their reactivity. mdpi.com Although specific data for this compound is unavailable, Table 2 presents a set of hypothetical values to illustrate how these descriptors would be reported in a computational study.

Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Descriptor | Hypothetical Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| Ionization Potential (I) | 6.85 | eV |

| Electron Affinity (A) | 1.23 | eV |

| Electronegativity (χ) | 4.04 | eV |

| Chemical Hardness (η) | 2.81 | eV |

| Chemical Softness (S) | 0.356 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.90 | eV |

Reactivity Profiles and Mechanistic Studies of 3 Fluoro 4 Piperidin 1 Yl Benzonitrile Derivatives

Chemical Transformations of the Nitrile Functionality

The benzonitrile (B105546) moiety is a versatile functional group that serves as a linchpin for various chemical transformations, primarily through additions to the carbon-nitrogen triple bond.

Conversion to Amidines

The transformation of the nitrile group into an amidine is a significant synthetic route, yielding compounds with distinct chemical properties and biological activities. A primary method for this conversion is the Pinner reaction. This process involves treating the nitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate imidic ester hydrochloride salt. Subsequent reaction of this intermediate with ammonia (B1221849) or an amine displaces the alkoxy group to furnish the corresponding amidine hydrochloride. researchgate.net

Alternatively, amidines can be synthesized through the direct addition of amines to the nitrile. This reaction can be promoted by various reagents, including trimethylaluminum, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by an amine. semanticscholar.org Another approach involves the reaction of the nitrile with sodium methoxide (B1231860) to form an intermediate that subsequently reacts with aliphatic amines to yield the amidine derivatives. semanticscholar.org

Table 1: Representative Conditions for Nitrile to Amidine Conversion

| Method | Reagents and Conditions | Intermediate | Product |

|---|

Cycloaddition Reactions (e.g., to Tetrazoles)

The nitrile functionality can participate in 1,3-dipolar cycloaddition reactions to form heterocyclic systems. A prominent example is the synthesis of 5-substituted-1H-tetrazoles through the reaction of the nitrile with an azide (B81097) source, typically sodium azide. researchgate.net This [3+2] cycloaddition reaction is often catalyzed by metal salts or facilitated under specific reaction conditions to construct the five-membered tetrazole ring. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly valuable in medicinal chemistry. Various catalysts, including copper and zinc complexes, have been developed to improve the efficiency and yield of this reaction. researchgate.net

Reactions at the Piperidine (B6355638) Moiety

The saturated piperidine ring offers opportunities for functionalization at both the nitrogen atom and the carbon skeleton.

Functionalization and Derivatization of the Piperidine Nitrogen

The secondary amine nitrogen of the piperidine ring is nucleophilic and readily undergoes a variety of chemical reactions. These modifications are crucial for modulating the physicochemical properties of the parent molecule.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides, such as methyl iodide, in the presence of a weak base like potassium carbonate. This reaction introduces simple alkyl groups onto the nitrogen.

Reductive Amination: A versatile method for introducing more complex substituents involves the reductive amination of the piperidine nitrogen with various aldehydes or ketones. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-substituted piperidine derivative. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This transformation converts the basic nitrogen into a neutral amide functionality. nih.gov

Table 2: Examples of N-Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | DMF, 60°C | N-Methylated Piperidine |

| Reductive Amination | Benzaldehyde derivatives, NaBH(OAc)₃ | 1,2-Dichloroethane | N-Benzylated Piperidine |

| N-Acylation | Phenoxyacetyl chlorides | CH₂Cl₂, 0°C | N-Acylated Piperidine |

Regioselective Modifications on the Piperidine Ring

While reactions at the nitrogen are common, functionalization of the C-H bonds of the piperidine ring presents a greater synthetic challenge due to their general inertness. Advanced catalytic methods have been developed to achieve site-selective modifications. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes allow for the precise functionalization of the piperidine ring. nih.gov The regioselectivity of these insertions is highly dependent on the choice of both the rhodium catalyst and the directing group on the piperidine nitrogen. nih.gov For instance, specific catalyst and N-protecting group combinations can direct functionalization to the C2, C3, or C4 positions of the piperidine ring, enabling the synthesis of specific positional isomers that would be difficult to access through other methods. nih.gov

Aromatic Ring Reactivity and Further Functionalization

The reactivity of the benzene (B151609) ring in 3-Fluoro-4-(piperidin-1-yl)benzonitrile towards electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of its three substituents: the fluoro group, the piperidino group, and the nitrile group.

Piperidino Group (-NC₅H₁₀): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance (+R effect). It is strongly ortho, para-directing.

Nitrile Group (-CN): This group is strongly deactivating and meta-directing due to both its inductive and resonance electron-withdrawing effects (-I and -R effects).

In an electrophilic substitution reaction, the directing effects of these groups must be considered. The piperidino group is the most powerful activating and directing group on the ring. It directs incoming electrophiles to its ortho and para positions. The para position is blocked by the nitrile group. The two ortho positions are C3 and C5. The C3 position is already substituted with fluorine. Therefore, the most probable site for electrophilic attack is the C5 position, which is ortho to the strongly activating piperidino group and meta to the deactivating nitrile group. The fluorine at C3 also directs ortho/para, with its para position (C6) being less activated than the C5 position, which benefits from the dominant piperidino director. Thus, electrophilic substitution is expected to occur regioselectively at the C5 position.

Influence of Fluorine on Electrophilic and Nucleophilic Aromatic Substitution

The fluorine atom at the C-3 position plays a critical, albeit nuanced, role in both electrophilic and nucleophilic aromatic substitution reactions involving this compound. Its influence stems from its high electronegativity, which causes a strong electron-withdrawing inductive effect (-I), and the ability of its lone pairs to participate in resonance, resulting in a moderate electron-donating resonance effect (+R).

Electrophilic Aromatic Substitution (EAS)

In the context of electrophilic aromatic substitution, the reactivity of the benzonitrile ring is overwhelmingly controlled by the powerful activating and directing effects of the piperidin-1-yl group at C-4. This tertiary amine is a strong +R donor, significantly increasing the electron density at the positions ortho and para to it.

The fluorine atom, in contrast, is generally considered a deactivating group in EAS because its strong -I effect outweighs its +R effect. unblog.frlibretexts.org However, like other halogens, it is an ortho, para-director because the +R effect, although weaker, can help stabilize the positive charge in the carbocation intermediate (the sigma complex) that forms during the attack at these positions. unblog.frnih.gov

In the this compound molecule, the directing effects of the substituents converge to strongly favor substitution at a single position.

The piperidin-1-yl group (at C-4) strongly directs electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1).

The fluoro group (at C-3) directs to its ortho position (C-2) and para position (C-6).

The cyano group (at C-1) is a strong deactivator and directs incoming groups to the meta positions (C-3 and C-5).

The position C-5 is ortho to the highly activating piperidin-1-yl group and meta to the deactivating cyano group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The fluorine at C-3 exerts a deactivating -I effect, but this is overcome by the dominant activation from the adjacent amino group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are predicted to show high regioselectivity for the C-5 position.

| Position on Ring | Influence of Piperidin-1-yl (C-4) | Influence of Fluoro (C-3) | Influence of Cyano (C-1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Meta (Deactivated) | Ortho (Directed) | Ortho (Deactivated) | Highly Unfavored |

| C-5 | Ortho (Strongly Activated) | Meta (Neutral) | Meta (Directed) | Major Product |

| C-6 | Meta (Deactivated) | Para (Directed) | Meta (Deactivated) | Highly Unfavored |

Nucleophilic Aromatic Substitution (SNAr)

The role of fluorine in nucleophilic aromatic substitution is fundamentally different. SNAr reactions require an electron-deficient aromatic ring and a good leaving group. The reaction proceeds through a negatively charged Meisenheimer complex, which must be stabilized by electron-withdrawing groups, preferably at the ortho and/or para positions relative to the leaving group.

For this compound, the displacement of the fluorine atom at C-3 by a nucleophile is highly unlikely. The potent electron-donating piperidin-1-yl group at C-4 strongly deactivates the ring toward nucleophilic attack by increasing its electron density.

However, the influence of fluorine is evident in the typical synthesis of this class of compounds. The molecule itself is often prepared via an SNAr reaction using 3,4-difluorobenzonitrile (B1296988) as a starting material. In this reaction, piperidine acts as the nucleophile and displaces the fluorine at C-4. The fluorine at C-4 is the preferred leaving group because the anionic charge of the Meisenheimer intermediate is stabilized by the strong electron-withdrawing effects of both the para-cyano group and the ortho-fluoro group. This demonstrates that a fluorine atom can act as both a leaving group and a ring-activating group for SNAr at another position.

Site-Selective Functionalization of the Benzonitrile Ring

Beyond classical electrophilic substitution, modern synthetic methods offer other pathways for the regioselective functionalization of the this compound ring.

Functionalization via Electrophilic Substitution

As detailed in the previous section, electrophilic aromatic substitution is the most direct method for site-selective functionalization, with a strong intrinsic preference for reaction at the C-5 position. This high selectivity is a direct consequence of the powerful directing effect of the C-4 piperidinyl substituent. Research on related π-donor substituted benzonitriles confirms that such groups tend to direct electrophilic attack to the para position, but when that is blocked (as it is by the cyano group), the ortho position becomes the primary site of reaction. nih.gov

Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the site-selective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation to a nearby ortho position. Tertiary amine groups, such as piperidin-1-yl, are known to function as DMGs. wikipedia.orgorganic-chemistry.org

In this compound, the piperidin-1-yl group at C-4 could direct an organolithium reagent like n-butyllithium or s-butyllithium to deprotonate the C-5 position. The resulting aryllithium intermediate could then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new functional group exclusively at C-5. This method provides a complementary route to electrophilic substitution for introducing functionality at this site, often with a broader range of compatible functional groups. The fluorine at C-3 may also influence the acidity of adjacent protons, but the coordinating ability of the piperidinyl nitrogen is expected to be the dominant factor in directing lithiation. unblog.fr

| Method | Target Position | Key Directing Group | Mechanism | Potential Reagents |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C-5 | Piperidin-1-yl | Formation of stabilized sigma complex | Br₂, HNO₃/H₂SO₄, Acyl chlorides/AlCl₃ |

| Directed ortho-Metalation | C-5 | Piperidin-1-yl | Coordination-induced deprotonation | 1) s-BuLi/TMEDA; 2) Electrophile (e.g., TMSCl, DMF, I₂) |

Derivatization, Analogues, and Structure Property Relationships

Design and Synthesis of Analogues with Structural Modifications

The synthesis of analogues of 3-fluoro-4-(piperidin-1-yl)benzonitrile is typically achieved through established organic chemistry reactions. The primary strategies involve nucleophilic aromatic substitution (SNAr) to introduce or vary substituents on the benzonitrile (B105546) ring and other methods to modify the piperidine (B6355638) moiety.

The position of the fluorine atom on the benzonitrile ring significantly influences the molecule's properties. The synthesis of isomers involves reacting different fluorinated benzonitrile precursors with piperidine. For instance, the synthesis of this compound is often achieved by the nucleophilic aromatic substitution of 3,4-difluorobenzonitrile (B1296988) with piperidine. Similarly, other isomers can be prepared.

2-Fluoro-4-(piperidin-1-yl)benzonitrile: Synthesized from 2,4-difluorobenzonitrile (B34149) and piperidine.

4-Fluorobenzonitrile (B33359) analogues: The reaction of 4-fluorobenzonitrile with nucleophiles is a common route to introduce substituents at the para-position. acs.org The synthesis of various 4-substituted piperidines and piperazines has been described, which can then be coupled to a suitable benzonitrile core. nih.gov

The unique properties of the fluorine atom, such as its high electronegativity and small size, mean that altering its position can lead to significant changes in molecular characteristics. acs.orgrsc.org Studies on various fluorinated benzonitriles have been conducted to understand their excited-state and cationic ground-state vibrational features. mdpi.com

The piperidine ring is a prevalent N-heterocyclic system in various chemical compounds and offers numerous possibilities for modification. scientificupdate.comnih.gov Synthesis of these analogues can involve building the desired piperidine derivative first, followed by its attachment to the fluorobenzonitrile core, or by modifying the piperidine ring after it has been attached.

Key modifications include:

Introducing substituents on the piperidine ring: The introduction of functional groups, such as a hydroxyl group to form a piperidin-4-ol derivative, can be achieved. For example, 3-fluoro-4-(piperidin-4-yloxy)benzonitrile (B3090456) is synthesized via nucleophilic substitution between 3,4-difluorobenzonitrile and piperidin-4-ol.

Altering the ring structure: The piperidine ring can be replaced with other cyclic amines, such as piperazine. The synthesis of 3-fluoro-4-(piperazin-1-yl)benzonitrile (B65159) demonstrates this approach, providing an analogue with different basicity and conformational properties. frontierspecialtychemicals.com

Fluorination of the piperidine ring: Direct fluorination of the piperidine ring is a strategy used to modulate the basicity (pKa) of the nitrogen atom. scientificupdate.com For example, introducing a fluorine atom in the axial position of a piperidine ring has been shown to increase basicity compared to its equatorial counterpart. scientificupdate.com

A variety of synthetic routes, including intramolecular cyclization, metal-catalyzed reactions, and radical-mediated cyclization, have been developed for creating substituted piperidines. nih.gov

The introduction of various substituents onto the benzonitrile core allows for the fine-tuning of the molecule's electronic properties. These substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Synthesis with Electron-Donating Groups (EDGs): Groups such as amino (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) can be introduced. pku.edu.cnutexas.edu Aniline, for example, is a resonance hybrid where the amino group donates electron density to the aromatic ring, primarily at the ortho and para positions. ncert.nic.in

Synthesis with Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) can be attached to the ring. utexas.edunih.gov The synthesis of these derivatives often involves starting with an appropriately substituted benzene (B151609) derivative and building the benzonitrile functionality or introducing the substituent onto a pre-existing benzonitrile ring through reactions like nitration or Friedel-Crafts acylation followed by further modifications.

The synthesis of a series of benzothiazole-derived compounds with -CH3 (EDG) and -NO2 (EWG) substituents has been performed to study their effects on optoelectronic and charge transport properties. nih.gov

Exploration of Structure-Property Relationships (excluding biological activity)

Structural modifications directly correlate with changes in the physicochemical properties of the molecule. Understanding these relationships is crucial for designing compounds with specific characteristics.

The electronic properties of benzonitrile derivatives are highly sensitive to substitution patterns. pku.edu.cnnih.gov The inductive and resonance (or conjugative) effects of substituents alter the electron distribution within the molecule. libretexts.orgcdnsciencepub.com

Effect of Fluorine Substitution: Fluorine is a strongly electronegative element that exerts a powerful electron-withdrawing inductive effect. nih.gov However, it can also act as a π-electron donor through resonance. The position of the fluorine atom is critical; for instance, a fluorine atom para to the nitrile group in 4-fluorobenzonitrile has been shown to create a negative Gibbs free energy for C-CN bond activation, indicating an energetically favorable reaction driven by the electronegative substituent. acs.org Fluorine substitution has been found to cause a redshift in the absorption spectra of organic dyes and reduce the band gap. rsc.org

Effect of Piperidine Ring Modifications: Modulating the basicity of the piperidine nitrogen through fluorination has a profound influence on its electronic properties. scientificupdate.com An axial fluorine atom can result in a higher pKa (increased basicity) compared to an equatorial one due to favorable dipole interactions between the C-F and N+-H bonds. scientificupdate.com

Effect of Benzonitrile Core Substituents: Electron-donating groups increase the electron density of the aromatic ring, which can affect properties like the HOMO (Highest Occupied Molecular Orbital) energy. ncert.nic.inlibretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, lowering both HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov Theoretical calculations on para-substituted benzonitriles (p-XC6H4CN, where X = NH2, OCH3, F, CF3, CN) have been used to study these effects on C-C bond activation. utexas.edu The electronic polarizability of benzonitrile is only slightly affected by the dielectric nature of solvents, suggesting its electric deformability is similar to that of the benzene molecule. researchgate.net

| Structural Modification | Substituent Example | Observed Effect on Electronic Properties | Reference |

|---|---|---|---|

| Fluorine Substitution Position | ortho- vs. meta- vs. para-Fluoro | Alters C-CN bond activation energy; causes redshift in absorption spectra and reduces band gap. acs.orgrsc.org | acs.orgrsc.org |

| Piperidine Ring Fluorination | Axial vs. Equatorial Fluorine | Modulates pKa of the piperidine nitrogen; axial fluorine can increase basicity. scientificupdate.com | scientificupdate.com |

| Substituent on Benzonitrile Core (EWG) | -NO₂ | Lowers HOMO and LUMO energy levels, reducing the energy gap. nih.gov | nih.gov |

| Substituent on Benzonitrile Core (EDG) | -NH₂ | Increases electron density in the aromatic ring, raising HOMO energy. ncert.nic.inlibretexts.org | ncert.nic.inlibretexts.org |

Changes in molecular structure are directly reflected in their spectroscopic signatures, including vibrational (FTIR, Raman) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: The characteristic C≡N stretching frequency in the infrared (IR) spectrum of benzonitrile is sensitive to substituents on the ring. researchgate.net Electron-withdrawing groups tend to increase this frequency, while electron-donating groups may decrease it. A comprehensive study of benzonitrile and its simple derivatives has analyzed their geometry and vibrational wavenumbers. researchgate.net

Electronic Spectroscopy: UV-Vis absorption spectra are affected by substituents that alter the energy gap between the HOMO and LUMO. cdnsciencepub.com Introducing EDGs or EWGs can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, studies on benzothiazole (B30560) derivatives showed that the effect of substituents on λmax could be calculated and compared in different solvents. nih.gov

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment of the nuclei. nih.gov The chemical shift of the fluorine atom in ¹⁹F NMR is particularly sensitive to its position and the nature of other substituents on the aromatic ring. nih.gov Computational methods are often used to predict ¹⁹F NMR shifts to aid in the identification of fluorinated compounds. nih.gov The rotational spectra of benzonitrile derivatives like dicyanobenzenes have been investigated to derive accurate spectroscopic parameters. semanticscholar.org

| Spectroscopic Technique | Structural Modification | Effect on Spectroscopic Signature | Reference |

|---|---|---|---|

| FTIR Spectroscopy | EWG/EDG on benzonitrile core | Shifts in the C≡N stretching frequency. researchgate.net | researchgate.net |

| UV-Vis Spectroscopy | Fluorine substitution | Redshift (bathochromic shift) in absorption maxima (λmax). rsc.org | rsc.org |

| UV-Vis Spectroscopy | EWG/EDG on benzonitrile core | Shifts in λmax depending on the nature of the substituent. nih.gov | nih.gov |

| ¹⁹F NMR Spectroscopy | Change in fluorine position or neighboring groups | Significant changes in the ¹⁹F chemical shift. nih.gov | nih.gov |

| REMPI and MATI Spectroscopy | Fluorine at 2- or 3-position | Determines precise excitation and adiabatic ionization energies. mdpi.com | mdpi.com |

Correlation with Theoretical Parameters

In the study of derivatization and structure-property relationships of this compound and its analogues, computational chemistry plays a pivotal role. The correlation of biological activity with theoretical parameters, often quantified through Quantitative Structure-Activity Relationship (QSAR) studies, provides a rational basis for the design of new, more potent compounds. These studies mathematically model the relationship between the structural or physicochemical properties of a series of compounds and their biological activities.

The fundamental principle of these correlations is that the biological effect of a molecule is a function of its physicochemical properties. By systematically modifying the structure of this compound and calculating a range of theoretical descriptors for each new derivative, researchers can identify which properties are crucial for its activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, which are critical for drug-receptor interactions. For derivatives of this compound, modifications to the aromatic ring or the piperidine moiety can significantly alter the electronic distribution. Theoretical parameters used to describe these effects include:

Atomic Charges: The partial charge on each atom, which can indicate sites for electrostatic interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate and accept electrons, respectively, which is important in the formation of charge-transfer complexes with biological targets. The energy gap between HOMO and LUMO can also be an indicator of molecular reactivity.

Steric Parameters: These parameters describe the size and shape of the molecule, which are crucial for ensuring a good fit with the binding site of a biological target. For derivatives of this compound, the introduction of different substituent groups will alter the steric profile. Commonly used steric descriptors include:

Molar Refractivity (MR): This parameter is related to the volume of the molecule and its polarizability.

Sterimol Parameters (L, B1, B5): These provide a more detailed description of the shape of a substituent in different dimensions.

Hydrophobic Parameters: Hydrophobicity is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). The partition coefficient (log P) is the most common measure of hydrophobicity. For derivatives of this compound, the addition of functional groups can either increase or decrease its lipophilicity, thereby affecting its ability to reach its target.

Advanced Descriptors: Modern QSAR studies often employ more complex, three-dimensional descriptors that provide a more detailed picture of the molecule's properties. researchgate.net These can include:

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques generate fields around the molecules representing their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov The correlation of these fields with biological activity can provide a detailed 3D map of the requirements for optimal interaction with the target. nih.gov

Molecular Shape Analysis (MSA): This method quantifies the shape of a molecule and compares it to other molecules in the series.

The following table illustrates a hypothetical set of derivatives of this compound and some of their calculated theoretical parameters, which could be used to build a QSAR model.

| Compound ID | Substitution on Piperidine Ring | log P | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 1 | None | 2.8 | 3.5 | -6.2 | -1.5 |

| 2 | 4-Methyl | 3.2 | 3.6 | -6.1 | -1.4 |

| 3 | 4-Hydroxy | 2.5 | 4.1 | -6.3 | -1.6 |

| 4 | 4-Fluoro | 2.9 | 3.9 | -6.4 | -1.7 |

| 5 | 4,4-Dimethyl | 3.6 | 3.7 | -6.0 | -1.3 |

In a typical QSAR study, a regression analysis would be performed to derive a mathematical equation that relates these parameters to a measured biological activity (e.g., IC50). Such an equation might take the form:

log(1/IC50) = c1(log P) + c2(Dipole Moment) + c3*(HOMO Energy) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis. A statistically significant model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the drug design process. nih.gov For instance, if the model indicates that a higher dipole moment and lower HOMO energy are beneficial for activity, new derivatives can be designed with these properties in mind.

The antibacterial activity of some derivatives can be explained by their steric, electronic, and hydrogen-bond acceptor properties. nih.gov In some QSAR studies, a variety of descriptors are considered, including geometric, charged partial surface area (CPSA), radial distribution function (RDF), and 3D-MoRSE descriptors. researchgate.net

Solid State Chemistry and Crystal Engineering of 3 Fluoro 4 Piperidin 1 Yl Benzonitrile

Crystalline Polymorphism and Phase Transformations

The existence of crystalline polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. While specific polymorphic forms of 3-Fluoro-4-(piperidin-1-yl)benzonitrile are not extensively detailed in publicly available literature, the potential for polymorphism can be inferred from related structures. For instance, various benzonitrile (B105546) derivatives are known to exhibit polymorphism, where different packing arrangements of the molecules lead to distinct crystal structures with varying physical properties. google.com

Phase transformations between polymorphs can be induced by changes in temperature, pressure, or by the solvent used for crystallization. These transformations are crucial in pharmaceutical sciences and materials science as they can significantly impact the stability, solubility, and bioavailability of a compound. The study of solvates, where solvent molecules are incorporated into the crystal lattice, is also pertinent, as desolvation can lead to new polymorphic forms. google.com For example, certain piperidine-containing benzonitrile hydrochlorides have been shown to form various solvates and crystalline modifications. google.com

Analysis of Intermolecular Interactions in the Solid State

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing.

Hydrogen Bonding Networks

Although this compound lacks strong hydrogen bond donors like -OH or -NH2 groups, weak C-H···N and C-H···F hydrogen bonds can play a significant role in its crystal packing. The nitrogen atom of the nitrile group and the fluorine atom on the benzene (B151609) ring can act as hydrogen bond acceptors. The hydrogen atoms on the piperidine (B6355638) ring and the aromatic ring can act as donors. In similar structures, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, intermolecular C-H···N hydrogen bonds are observed. nih.gov These interactions, though weak, are numerous and collectively contribute to the stability of the crystal lattice.

Table 1: Potential Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C(piperidine)-H···N(nitrile) | ~1.00 | ~2.5-2.7 | ~3.5-3.7 | ~150-170 |

| C(aromatic)-H···N(nitrile) | ~1.08 | ~2.4-2.6 | ~3.4-3.6 | ~150-170 |

| C(piperidine)-H···F | ~1.00 | ~2.4-2.6 | ~3.3-3.5 | ~140-160 |

| C(aromatic)-H···F | ~1.08 | ~2.3-2.5 | ~3.2-3.4 | ~130-150 |

(Note: Data are estimations based on typical geometries of similar interactions and are not experimental values for the title compound.)

Halogen Bonding Interactions